![molecular formula C12H13Cl2NO2 B2840520 2-(3,4-Dichlorophenyl)-1-morpholino-1-ethanone CAS No. 866134-04-5](/img/structure/B2840520.png)
2-(3,4-Dichlorophenyl)-1-morpholino-1-ethanone
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Overview
Description
The compound “2-(3,4-Dichlorophenyl)-1-morpholino-1-ethanone” is likely to be an organic compound containing a morpholino group and a ketone group, attached to a dichlorophenyl ring. The presence of these functional groups could potentially give this compound interesting chemical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a 3,4-dichlorophenyl-containing compound with a morpholino-containing compound in the presence of a suitable catalyst .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The dichlorophenyl ring is likely to be planar due to the nature of aromatic systems, while the morpholino group could potentially adopt a variety of conformations depending on the specific conditions .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its specific structure and the conditions under which it is used. The presence of the ketone group could potentially make it susceptible to reactions such as nucleophilic addition or reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the dichlorophenyl group could potentially make this compound relatively non-polar, which could affect its solubility in different solvents .Scientific Research Applications
Suzuki–Miyaura Coupling
The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of aryl or vinyl boron compounds with organic halides or triflates. 3,4-Dichlorophenylacetic acid serves as a boron reagent in this process, enabling the creation of complex molecules. Its mild reaction conditions and functional group tolerance contribute to its widespread use .
Parallel Solid-Phase Synthesis
In parallel solid-phase synthesis, researchers create libraries of diverse compounds for drug discovery. 3,4-Dichlorophenylacetic acid participates in the synthesis of tetra-substituted diethylenetriamines. By selectively alkylating amides and reducing N-acylated dipeptides, this compound aids in generating structurally diverse molecules for biological testing .
Agrochemical Research
The chlorinated aromatic structure of 3,4-Dichlorophenylacetic acid makes it relevant in agrochemical research. It can serve as a building block for designing herbicides, fungicides, or plant growth regulators. Researchers explore its effects on plant physiology and pest control .
Safety And Hazards
properties
IUPAC Name |
2-(3,4-dichlorophenyl)-1-morpholin-4-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2NO2/c13-10-2-1-9(7-11(10)14)8-12(16)15-3-5-17-6-4-15/h1-2,7H,3-6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRXBCABTWOMPCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CC2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>41.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49665876 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(3,4-Dichlorophenyl)-1-morpholino-1-ethanone |
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